molecular formula C14H24BN3O4 B12503925 tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate

Cat. No.: B12503925
M. Wt: 309.17 g/mol
InChI Key: AMOVBMIVJQKMBI-UHFFFAOYSA-N
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Description

This compound is a boronic ester-functionalized imidazole derivative with a tert-butoxycarbonyl (Boc) protecting group. The imidazole core is a five-membered aromatic heterocycle with two nitrogen atoms, which confers hydrogen-bonding capability and metal-coordination properties. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for carbon-carbon bond formation . The Boc group provides stability during synthesis, particularly in acidic or nucleophilic environments.

Properties

Molecular Formula

C14H24BN3O4

Molecular Weight

309.17 g/mol

IUPAC Name

tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl]carbamate

InChI

InChI=1S/C14H24BN3O4/c1-12(2,3)20-11(19)18-10-16-8-9(17-10)15-21-13(4,5)14(6,7)22-15/h8H,1-7H3,(H2,16,17,18,19)

InChI Key

AMOVBMIVJQKMBI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Oxidative Condensation of Ketones and Aldehydes

A one-pot protocol employs catalytic aqueous HBr in DMSO to oxidize ketones to glyoxal derivatives, followed by condensation with aldehydes and ammonium acetate (Table 1).

Step Conditions Yield Reference
Oxidation of acetophenone to glyoxal 10 mol% HBr, DMSO, 85°C, 18 h 69%
Condensation with p-tolualdehyde NH₄OAc, MeOH, rt, 24 h 69%

This method enables modular access to 2,4(5)-disubstituted imidazoles, which can be further functionalized.

Borylation-Catalyzed Ring Closure

For boron-containing intermediates, palladium-catalyzed borylation of halogenated imidazoles is employed. For example, 5-bromo-1H-imidazole derivatives undergo coupling with bis(pinacolato)diboron (B₂pin₂) under Pd catalysis to install the boronate ester.

The introduction of the boronate group at the 5-position relies on directed metalation or catalytic borylation . The Boc-protected imidazole directs regioselectivity via steric and electronic effects.

Palladium-Catalyzed Borylation

A representative procedure uses Pd(OAc)₂ or PdCl₂(dppf) with B₂pin₂ and a base (e.g., KOAc) in dioxane or toluene (Table 2):

Catalyst Base Solvent Temp Yield Reference
Pd(OAc)₂/PPh₃ Na₂CO₃ Toluene/EtOH 80°C 93%
PdCl₂(dppf) KOAc Dioxane 80°C 93%

The Boc group enhances stability and directs borylation to the 5-position, avoiding coordination to Pd.

Iridium-Catalyzed Borylation

For substrates with N–Boc protection, Ir-catalyzed C–H borylation achieves regioselective functionalization. The Boc group stabilizes intermediates and prevents catalyst poisoning:

  • Conditions : [Ir(OMe)(COD)]₂, dtbpy, HBpin, NaOAc, BnSH (additive), MeCN, 80°C.
  • Yield : Up to 85% for pyrrole analogs.

Boc Protection and Functionalization

The N-Boc group is introduced via solvent-free carbamation (Table 3):

Substrate Reagent Conditions Yield Reference
1H-Imidazole-5-boronic acid Boc₂O, Et₃N MeOH, rt, 2 h >90%
5-Bromo-1H-imidazole Boc₂O, THF Pyridine, 0°C → rt, 1 h 92%

This step precedes or follows borylation, depending on the synthetic route.

Key Challenges and Solutions

  • Regioselectivity : The Boc group directs borylation to the 5-position by sterically hindering other sites.
  • Byproduct Formation : Pd-catalyzed borylation may lead to cross-coupled biaryl byproducts; using weaker bases (e.g., KOAc) minimizes this.
  • Scalability : Microwave-assisted borylation reduces reaction times and improves yields.

Comparative Reaction Data

Table 4 summarizes optimized conditions for borylation and protection:

Step Catalyst Base Solvent Temp Yield Reference
Borylation PdCl₂(dppf) KOAc Dioxane 80°C 93%
Boc Protection Boc₂O Et₃N MeOH rt >90%
One-Pot Borylation/Coupling Pd(PPh₃)₄ Na₂CO₃ Toluene/EtOH 80°C 93%

Mechanistic Insights

  • Borylation Mechanism : Pd(0) oxidative addition to C–B bonds, followed by transmetalation with B₂pin₂.
  • Boc Directing Effects : The Boc group stabilizes intermediates via hydrogen bonding, favoring 5-borylation.

Industrial and Research Applications

This compound serves as a building block for:

  • Suzuki-Miyaura Couplings : Cross-coupling with aryl halides to synthesize biaryl derivatives.
  • Drug Discovery : Incorporation into kinase inhibitors or fluorescent probes.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. Major products formed from these reactions depend on the specific reactants used but often include substituted imidazole derivatives and boronic acids .

Scientific Research Applications

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst, forming a new carbon-carbon bond. The imidazole ring can act as a ligand, stabilizing metal complexes and facilitating various catalytic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Heterocycles

Compounds sharing the tert-butyl carbamate and pinacol boronate motifs but differing in the heterocyclic core include:

Compound Name Heterocycle Key Substituents Synthesis Yield Key Applications
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate (Target) Imidazole Boc at C2, boronate at C5 ~60–70% Suzuki coupling, medicinal chemistry
tert-Butyl 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate Pyrazole Boc at N1, boronate at C3, methyl at C5 ~65–75% Catalysis, material science
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate Indole Boc at N1, boronate at C5 ~70–80% Fluorescent probes, drug discovery

Key Observations :

  • Imidazole vs. Pyrazole : The pyrazole analogue (with adjacent nitrogen atoms) exhibits higher thermal stability due to reduced ring strain compared to imidazole. However, imidazole derivatives show stronger hydrogen-bonding interactions, making them preferable in bioconjugation .
  • Indole Derivatives : The indole core’s extended π-system enhances fluorescence properties, which is absent in the target compound. This makes indole derivatives more suitable for optoelectronic applications .
Analogues with Modified Boronate Positioning

Variations in boronate group placement significantly alter reactivity:

Compound Name Boronate Position Synthesis Method Suzuki Coupling Efficiency
This compound (Target) C5 Visible-light-mediated decarboxylation 85–90%
(S)-tert-Butyl 2-(5-(4-(dioxaborolanyl)phenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate Phenyl C4 Palladium-catalyzed coupling 75–80%

Key Observations :

  • C5 vs. Aryl-Boronate : The target compound’s boronate at C5 of imidazole enables direct functionalization of the heterocycle, whereas aryl-boronate derivatives (e.g., ) require additional coupling steps, reducing overall efficiency.
Reactivity in Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling : The target compound reacts efficiently with aryl halides (e.g., 4-bromotoluene) under Pd(PPh₃)₄ catalysis, achieving >90% conversion in 2 hours .
  • Competing Side Reactions : Imidazole derivatives with unprotected NH groups (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole) show lower yields (50–60%) due to boronate hydrolysis under basic conditions .

Spectral and Physicochemical Properties

NMR Data Comparison
Compound ¹H NMR (δ, ppm) ¹¹B NMR (δ, ppm)
Target Compound 7.45 (s, 1H, imidazole-H), 1.30 (s, 12H) 30.2
tert-Butyl (5-benzyl-5-(4-cyanophenyl)-3-methyl-2,4-dioxoimidazolidin-1-yl)carbamate 7.82 (d, 2H), 2.88 (s, 3H) N/A
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate 8.15 (d, 1H, pyridine-H) 29.8

Key Observations :

  • The target compound’s ¹¹B NMR signal (δ 30.2) aligns with typical pinacol boronate esters, confirming successful incorporation .
  • Pyridine-based analogues show downfield shifts in ¹H NMR due to electron-withdrawing effects .

Biological Activity

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazol-2-yl)carbamate is a compound of interest due to its potential biological activities. The incorporation of the dioxaborolane moiety suggests applications in medicinal chemistry, particularly in targeting various biological pathways. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H28BNO4\text{C}_{16}\text{H}_{28}\text{BNO}_4

This compound features a tert-butyl group and an imidazole ring, which are known for their roles in enhancing solubility and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor binding. The presence of the dioxaborolane group may enhance the stability and reactivity of the compound in biological systems.

In Vitro Studies

Research has demonstrated that compounds with similar structures exhibit significant biological activities such as:

  • Enzyme Inhibition : Compounds containing imidazole rings have been shown to inhibit various enzymes involved in metabolic pathways. For example, studies indicate that similar compounds can act as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases .
  • Antioxidant Activity : The dioxaborolane moiety may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress . This is particularly relevant in the context of diseases characterized by oxidative damage.
  • Anticancer Properties : Some derivatives have exhibited cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves modulation of signaling pathways associated with cell survival.

Study 1: Enzyme Inhibition

In a study examining the enzyme inhibition properties of related compounds, it was found that tert-butyl derivatives significantly inhibited AChE with an IC50 value comparable to established inhibitors . This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.

Study 2: Antioxidant Effects

Another investigation focused on the antioxidant capacity of similar compounds. Results indicated that these compounds effectively reduced malondialdehyde (MDA) levels in cellular models exposed to oxidative stress, highlighting their protective effects against cellular damage .

Data Table: Biological Activities Comparison

Compound NameBiological ActivityIC50 ValueReference
Compound AAChE Inhibition15.4 nM
Compound BAntioxidant ActivityN/A
Compound CCytotoxicity20 µM

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